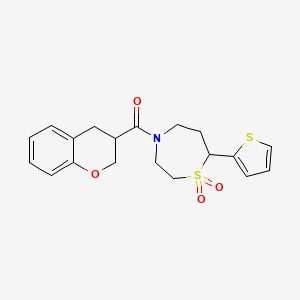

![molecular formula C21H16ClFN4O2 B2745572 N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261003-52-4](/img/structure/B2745572.png)

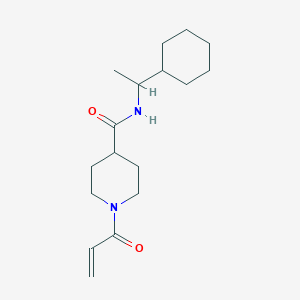

N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the pyrrole and oxadiazole rings suggests that this compound might exhibit aromaticity. The electronegative atoms (chlorine, fluorine, and oxygen) could be involved in hydrogen bonding or other types of intermolecular interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms and polar functional groups suggests that this compound might have relatively high polarity and might be soluble in polar solvents .Applications De Recherche Scientifique

Antimicrobial Properties

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds bearing oxadiazole rings and fluoro substituted acetamides have shown significant antimicrobial activities against a broad panel of bacterial and fungal strains. The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial efficacy substantially (Parikh & Joshi, 2014).

Anti-inflammatory Activity

Another study focused on synthesizing oxadiazole derivatives to explore their anti-inflammatory activities. Among the synthesized derivatives, some showed significant anti-inflammatory activity, highlighting the potential therapeutic applications of oxadiazole compounds in treating inflammation (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Oxadiazole derivatives have also been studied for their photochemical and thermochemical properties, revealing potential applications in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Moreover, molecular docking studies with these compounds indicated potential biological interactions, such as with Cyclooxygenase 1 (COX1), suggesting their utility in various bioactive roles (Mary et al., 2020).

Anticancer Activity

Additionally, computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds demonstrated binding and moderate inhibitory effects in assays, showcasing their potential as anticancer agents (Faheem, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-chloro-5-fluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O2/c1-13-4-6-14(7-5-13)20-25-21(29-26-20)18-3-2-10-27(18)12-19(28)24-17-11-15(23)8-9-16(17)22/h2-11H,12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWONBBNBXACGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=CC(=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2745503.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)

![3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)

acetic acid](/img/structure/B2745512.png)